![molecular formula C16H23NO4S B3017694 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide CAS No. 898425-02-0](/img/structure/B3017694.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide” is a chemical compound. The name suggests that it contains a tetrahydrothiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The “dioxidotetrahydro” indicates that there are two oxygen atoms attached to the sulfur atom in the ring . The “N-isobutyl-3-methoxybenzamide” part suggests that there is a benzamide group with a methoxy group at the 3-position and an isobutyl group attached to the nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, isobutylamine) with a carboxylic acid derivative (in this case, 3-methoxybenzoyl chloride) to form the benzamide group . The tetrahydrothiophene ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group and a tetrahydrothiophene ring. The benzamide group would likely contribute to the compound’s polarity and could participate in hydrogen bonding . The tetrahydrothiophene ring, being a five-membered ring, would likely impart some degree of strain to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzamide group and the tetrahydrothiophene ring. The benzamide group could potentially undergo hydrolysis to yield a carboxylic acid and an amine . The tetrahydrothiophene ring could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of a benzamide group could contribute to its polarity and could allow it to participate in hydrogen bonding . The tetrahydrothiophene ring could influence its shape and potentially its reactivity .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Substituted thiophenes, including our compound of interest, have demonstrated significant pharmacological activities . Researchers explore their potential as drug candidates, investigating their interactions with biological targets. The compound’s structure may influence its binding affinity, metabolic stability, and therapeutic effects. Further studies could reveal its role in treating specific diseases or conditions.
Material Science
Thiophene derivatives find extensive application in material science. Their unique electronic properties make them valuable components in organic electronic devices, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells . Researchers study their conductivity, charge transport, and stability to optimize their performance in these applications.
Coordination Chemistry
In coordination chemistry, thiophene derivatives serve as ligands for metal complexes. Their sulfur atoms can coordinate with transition metals, forming stable complexes with diverse properties . Investigating the coordination behavior of our compound could lead to novel materials or catalytic systems.
Organic Synthesis
Thiophenes act as versatile intermediates in organic synthesis. Researchers exploit their reactivity to construct complex molecules. The heterocyclization of functionalized alkynes, including S-containing precursors, provides a direct route to substituted thiophenes . Our compound’s regioselective synthesis from acyclic precursors exemplifies this approach.
Nanotechnology
Nanocrystals, including those based on thiophene derivatives, play a role in nanotechnology. Researchers investigate their synthesis, properties, and applications. While our compound’s specific nanotechnological applications require further exploration, its structural features could make it relevant in nanoscale devices or sensors .
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good bioavailability.
Result of Action
The activation of GIRK channels by this compound leads to changes in the cell’s excitability. This can have various effects depending on the specific physiological process or indication being targeted .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12(2)10-17(14-7-8-22(19,20)11-14)16(18)13-5-4-6-15(9-13)21-3/h4-6,9,12,14H,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMKUUCWOSCXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.